

Application Notes and Protocols: Investigating the Effects of SHAAGtide on Primary Human Neutrophils

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs), are critical for combating infections.[1][2][3] The activation and regulation of these functions are mediated by complex signaling pathways initiated by a variety of stimuli.[4][5] Understanding how novel therapeutic agents, such as the synthetic peptide **SHAAGtide**, modulate neutrophil activity is crucial for the development of new treatments for inflammatory and infectious diseases.

These application notes provide a comprehensive guide for investigating the effects of **SHAAGtide** on primary human neutrophils. The included protocols detail methods for neutrophil isolation and key functional assays to characterize the peptide's impact on chemotaxis, degranulation, and reactive oxygen species (ROS) production.

Data Presentation: Expected Quantitative Outcomes

The following tables present hypothetical data to illustrate the potential dose-dependent effects of **SHAAGtide** on various neutrophil functions. These tables are intended to serve as a template for organizing and presenting experimental results.



Table 1: Effect of **SHAAGtide** on Neutrophil Chemotaxis

SHAAGtide Concentration (nM)	Chemotactic Index
0 (Control)	1.0 ± 0.2
1	2.5 ± 0.4
10	5.8 ± 0.7
100	8.2 ± 1.1
1000	8.5 ± 1.3
fMLP (100 nM)	9.0 ± 0.9

Chemotactic index is calculated as the fold increase in migrated cells compared to the negative control.

Table 2: SHAAGtide-Induced Neutrophil Degranulation (Surface Marker Expression)

SHAAGtide Concentration (nM)	% CD66b Positive Cells	% CD63 Positive Cells
0 (Control)	5.2 ± 1.1	3.1 ± 0.8
1	15.6 ± 2.5	8.9 ± 1.5
10	45.3 ± 5.1	25.4 ± 3.2
100	78.9 ± 6.8	55.7 ± 4.9
1000	82.1 ± 7.2	58.3 ± 5.1
PMA (20 nM)	95.4 ± 3.7	88.2 ± 4.1

[%] Positive cells determined by flow cytometry, indicating surface expression of specific and azurophilic granule markers, respectively.

Table 3: SHAAGtide-Stimulated Reactive Oxygen Species (ROS) Production



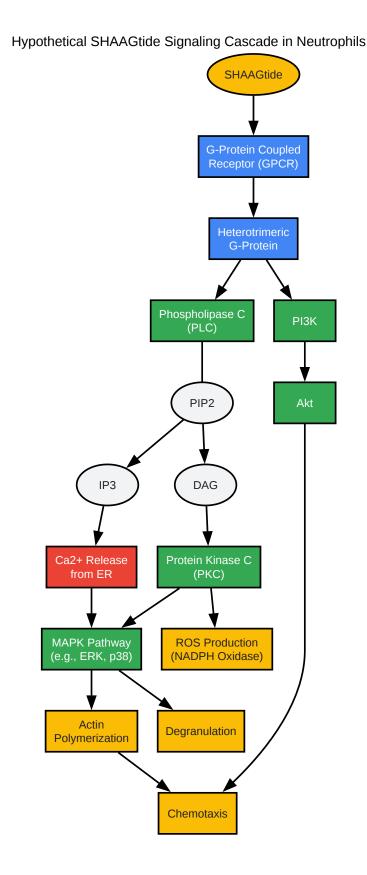
SHAAGtide Concentration (nM)	Mean Fluorescence Intensity (MFI)
0 (Control)	150 ± 25
1	450 ± 55
10	1200 ± 130
100	3500 ± 280
1000	3800 ± 310
fMLP (1 μM)	4200 ± 350

MFI of a fluorescent ROS indicator dye measured by flow cytometry or a plate reader.

Signaling Pathways and Experimental Workflows

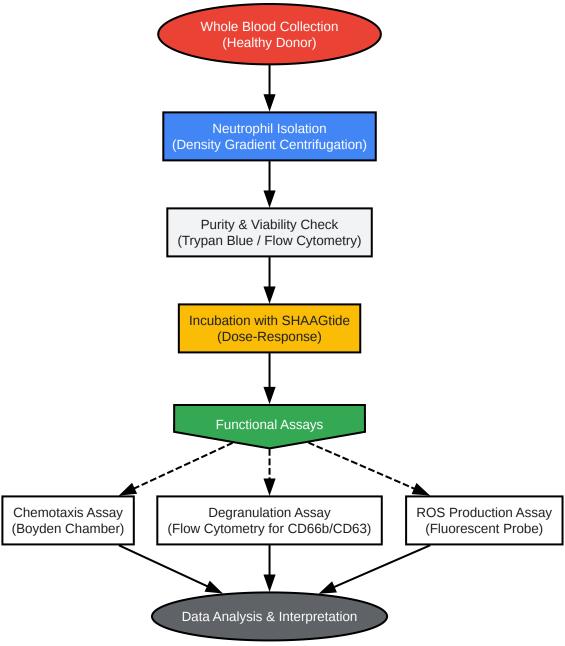
Diagram 1: Hypothetical SHAAGtide Signaling Pathway in Neutrophils







Workflow for Assessing SHAAGtide Effects on Neutrophils



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